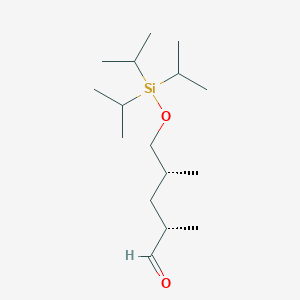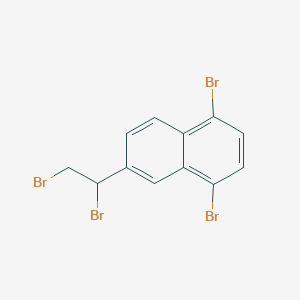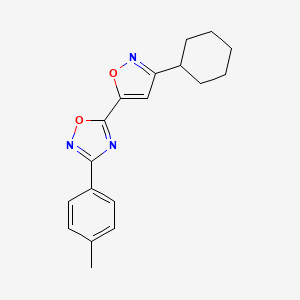
(2S,4R)-2,4-Dimethyl-5-(triisopropylsilyloxy)pentanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4R)-2,4-Dimethyl-5-(triisopropylsilyloxy)pentanal is an organic compound that belongs to the class of aldehydes. It is characterized by the presence of a triisopropylsilyloxy group attached to the pentanal backbone. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2,4-Dimethyl-5-(triisopropylsilyloxy)pentanal typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the protection of a hydroxyl group with a triisopropylsilyl group, followed by selective oxidation to form the aldehyde. The reaction conditions often include the use of mild oxidizing agents and anhydrous solvents to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction progress is common to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2S,4R)-2,4-Dimethyl-5-(triisopropylsilyloxy)pentanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The triisopropylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions for substitution reactions often involve the use of strong acids or bases to facilitate the replacement of the triisopropylsilyloxy group.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the substituent introduced in place of the triisopropylsilyloxy group.
Aplicaciones Científicas De Investigación
(2S,4R)-2,4-Dimethyl-5-(triisopropylsilyloxy)pentanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2S,4R)-2,4-Dimethyl-5-(triisopropylsilyloxy)pentanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The triisopropylsilyloxy group can influence the compound’s solubility and reactivity, affecting its overall behavior in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,4R)-2,4-Dimethyl-5-(triisopropylsilyloxy)hexanal
- (2S,4R)-2,4-Dimethyl-5-(triisopropylsilyloxy)butanal
- (2S,4R)-2,4-Dimethyl-5-(triisopropylsilyloxy)heptanal
Uniqueness
(2S,4R)-2,4-Dimethyl-5-(triisopropylsilyloxy)pentanal is unique due to its specific stereochemistry and the presence of the triisopropylsilyloxy group. This combination of features imparts distinct reactivity and properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
915695-81-7 |
|---|---|
Fórmula molecular |
C16H34O2Si |
Peso molecular |
286.52 g/mol |
Nombre IUPAC |
(2S,4R)-2,4-dimethyl-5-tri(propan-2-yl)silyloxypentanal |
InChI |
InChI=1S/C16H34O2Si/c1-12(2)19(13(3)4,14(5)6)18-11-16(8)9-15(7)10-17/h10,12-16H,9,11H2,1-8H3/t15-,16+/m0/s1 |
Clave InChI |
HXDXWAPEWSGQPH-JKSUJKDBSA-N |
SMILES isomérico |
C[C@H](C[C@H](C)C=O)CO[Si](C(C)C)(C(C)C)C(C)C |
SMILES canónico |
CC(C)[Si](C(C)C)(C(C)C)OCC(C)CC(C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]aniline](/img/structure/B14189115.png)
![Morpholine, 4-[2-(4-chlorophenyl)-2-[4-(1H-pyrazol-4-yl)phenyl]ethyl]-](/img/structure/B14189121.png)
![N,N-Dimethyl-4-[4-(3-methyloxetan-3-yl)phenyl]butan-1-amine](/img/structure/B14189131.png)

acetic acid](/img/structure/B14189140.png)
![P,P-Diphenyl-N-[(prop-2-en-1-yl)carbamoyl]phosphinic amide](/img/structure/B14189146.png)
![8-Methyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14189153.png)
![4-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B14189163.png)
![7-{[tert-Butyl(dimethyl)silyl]oxy}-2H-1-benzopyran-2-one](/img/structure/B14189167.png)



